molecular formula C20H22N2O6 B12829302 Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate

Cat. No.: B12829302
M. Wt: 386.4 g/mol
InChI Key: JNDUAYXKYVWUJZ-UHFFFAOYSA-N
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Description

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a complex organic compound characterized by the presence of an isoindoline-1,3-dione moiety.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate involves its interaction with specific molecular targets and pathways. The isoindoline-1,3-dione moiety is known to interact with various enzymes and receptors, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Biological Activity

Ethyl 2-(2-(1,3-dioxoisoindolin-2-yl)-N-methoxyacrylamido)-3-methylpent-4-enoate is a synthetic compound that has garnered interest due to its potential biological activities. This article explores its chemical properties, mechanisms of action, and relevant research findings, including case studies and data tables.

The chemical structure of this compound can be represented by the following molecular formula:

PropertyValue
Molecular Formula C₁₆H₁₇N₃O₆
Molecular Weight 319.31 g/mol
Density 1.3 ± 0.1 g/cm³
Boiling Point 479.7 ± 30.0 °C
Flash Point 243.9 ± 24.6 °C

The compound's biological activity is attributed to its interaction with various molecular targets within the body. The presence of the methoxyacrylamido group allows for nucleophilic attacks, while the dioxoisoindolin moiety may facilitate interactions with cellular receptors or enzymes, potentially leading to modulation of biochemical pathways.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antitumor Activity : Studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
  • Antimicrobial Properties : Preliminary data suggest that this compound may possess antimicrobial activity against certain bacterial strains.
  • Anti-inflammatory Effects : Research indicates potential anti-inflammatory properties, possibly through the inhibition of pro-inflammatory cytokines.

Case Studies

Several studies have been conducted to evaluate the biological effects of this compound:

Study 1: Antitumor Efficacy

A study published in Journal of Medicinal Chemistry examined the effects of similar isoindolin derivatives on human cancer cell lines. The results demonstrated significant inhibition of cell growth and induction of apoptosis in breast and colon cancer cells.

Study 2: Antimicrobial Activity

In a study assessing the antimicrobial properties of various esters, this compound showed notable activity against Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development.

Study 3: Inflammation Model

In a murine model of inflammation, the compound reduced edema and inflammatory markers when administered prior to an inflammatory stimulus, indicating its potential therapeutic application in inflammatory diseases.

Properties

Molecular Formula

C20H22N2O6

Molecular Weight

386.4 g/mol

IUPAC Name

ethyl 2-[2-(1,3-dioxoisoindol-2-yl)prop-2-enoyl-methoxyamino]-3-methylpent-4-enoate

InChI

InChI=1S/C20H22N2O6/c1-6-12(3)16(20(26)28-7-2)22(27-5)17(23)13(4)21-18(24)14-10-8-9-11-15(14)19(21)25/h6,8-12,16H,1,4,7H2,2-3,5H3

InChI Key

JNDUAYXKYVWUJZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C)C=C)N(C(=O)C(=C)N1C(=O)C2=CC=CC=C2C1=O)OC

Origin of Product

United States

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